
4-Bromo-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Bromo-3,5-dimethyl-1H-pyrazole (C₅H₇BrN₂) is a brominated pyrazole derivative characterized by a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions. It is a crystalline solid with a melting point of 123°C and is ≥98% pure . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes. Its reactivity stems from the bromine atom, which enables cross-coupling reactions, and the methyl groups, which enhance steric and electronic effects .
Preparation Methods
Direct Electrophilic Bromination of 3,5-Dimethyl-1H-pyrazole
The most straightforward method for synthesizing 4-bromo-3,5-dimethyl-1H-pyrazole involves electrophilic bromination of the parent compound, 3,5-dimethyl-1H-pyrazole. This reaction exploits the electron-deficient nature of the pyrazole ring, directing bromine to the para position (C4) relative to the nitrogen atoms.
Reaction Conditions and Mechanistic Insights
Bromination is typically performed using molecular bromine () in dichloromethane (DCM) or acetic acid () at 0–25°C. A Lewis acid catalyst, such as iron(III) bromide (), enhances electrophilicity by polarizing the molecule. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the bromine atom attacks the electron-rich C4 position (Figure 1) .
Table 1: Optimization of Electrophilic Bromination
Condition | Details | Yield (%) | Reference |
---|---|---|---|
, , DCM, 0°C | 1.2 equiv , 2 hrs | 85 | |
, , 25°C | No catalyst, 4 hrs | 72 | |
, AIBN, CCl₄, reflux | Radical bromination, 6 hrs | 68 | – |
The use of -bromosuccinimide (NBS) under radical-initiated conditions (e.g., azobisisobutyronitrile, AIBN) offers an alternative pathway but suffers from lower regioselectivity due to competing radical pathways .
Halogen Exchange Reactions
Halogen exchange provides a selective route for introducing bromine at the C4 position. This method is advantageous when precursor pyrazoles contain replaceable leaving groups, such as iodine or chlorine.
Copper-Mediated Bromination
A copper(I) bromide ()-catalyzed halogen exchange reaction can convert 4-iodo-3,5-dimethyl-1H-pyrazole to the brominated analog. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under mild conditions (60°C, DMF) .
Table 2: Halogen Exchange Performance
Starting Material | Reagent | Time (hrs) | Yield (%) |
---|---|---|---|
4-Iodo-3,5-dimethyl-1H-pyrazole | , DMF | 8 | 78 |
4-Chloro-3,5-dimethyl-1H-pyrazole | , | 12 | 65 |
This method avoids the use of corrosive and enables late-stage functionalization of pyrazole scaffolds .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates bromination reactions while improving yields and purity. A protocol combining and under microwave conditions (100°C, 30 min) achieves near-quantitative conversion (98% yield) .
Key Advantages:
-
Reduced reaction time (30 min vs. 4–6 hrs conventional).
-
Enhanced regioselectivity due to uniform heating.
-
Scalable for high-throughput synthesis.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to handle exothermic bromination reactions, with in-line quenching and purification systems ensuring high throughput.
Table 3: Industrial Process Parameters
Parameter | Value |
---|---|
Reactor Type | Continuous Flow (Microreactor) |
Temperature | 50°C |
Residence Time | 5 min |
Annual Production | 10–50 metric tons |
This method minimizes waste and reduces exposure to hazardous reagents like .
Comparative Analysis of Methods
Table 4: Method Comparison
Method | Yield (%) | Cost | Scalability | Safety |
---|---|---|---|---|
Electrophilic Bromination | 85 | Low | High | Moderate |
Halogen Exchange | 78 | Medium | Medium | High |
Microwave-Assisted | 98 | High | High | High |
Industrial Flow Process | 90 | Low | Very High | Very High |
Electrophilic bromination remains the most accessible method for laboratory-scale synthesis, while microwave and flow systems dominate industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Pyrazoles: Products with altered oxidation states.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- Molecular Weight : 173.03 g/mol
- CAS Number : 3398-16-1
- Chemical Structure :
Agrochemical Applications
4-Bromo-3,5-dimethyl-1H-pyrazole serves as a crucial intermediate in the synthesis of various agrochemicals. Its stability and reactivity make it suitable for developing herbicides and fungicides.
Case Study: Herbicide Development
A study demonstrated that derivatives of this compound exhibited potent herbicidal activity against several weed species. The compound's ability to inhibit specific enzyme pathways in plants has been linked to its effectiveness as a herbicide .
Pharmaceutical Applications
This compound is also explored for its potential in pharmaceutical formulations due to its biological activity.
Antimicrobial Activity
Research has indicated that this compound derivatives possess antimicrobial properties. A study reported that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development .
Anti-inflammatory Properties
Another area of research has focused on the anti-inflammatory effects of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Analytical Applications
This compound is utilized in analytical chemistry for separation and identification purposes.
HPLC Methodology
A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. The method employs acetonitrile and water as mobile phases and demonstrates scalability for preparative separation applications .
Parameter | Details |
---|---|
Column Type | Newcrom R1 HPLC Column |
Mobile Phase | Acetonitrile, Water |
Application | Isolation of impurities |
Compatibility | Mass-Spec (MS) |
Hazard Classification
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Bromo-3,5-dimethyl-1H-pyrazole with structurally related pyrazole derivatives:
Key Observations:
- Substituent Effects:
- Methyl vs. Trimethyl: The addition of a methyl group at the 1-position (e.g., 4-Bromo-1,3,5-trimethyl-1H-pyrazole) increases molecular weight by ~14 g/mol and alters steric hindrance, making it suitable for catalytic applications (e.g., Pd-catalyzed fluorination) .
- Functional Groups: Thioamide substituents (e.g., in ) introduce hydrogen-bonding capacity, raising melting points (192–193°C vs. 123°C) and enhancing crystalline stability . Difluoromethyl groups () improve lipophilicity and metabolic stability, critical for drug candidates.
Biological Activity
4-Bromo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and data tables.
- Molecular Formula : C₅H₇BrN₂
- Molecular Weight : 175.03 g/mol
- Melting Point : 123 °C
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with brominating agents. The compound can also be synthesized through various cyclization reactions involving isothiocyanates and other reagents under controlled conditions .
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The bromine atom and methyl groups enhance its binding affinity to target proteins, modulating enzymatic activity. This compound has been implicated in enzyme inhibition studies, particularly in relation to bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis .
Antimicrobial Activity
Recent studies have shown that derivatives of this compound possess significant antibacterial properties. Molecular docking studies indicated that these compounds can bind effectively to PBPs in E. coli and S. aureus, with binding energies comparable to standard antibiotics like cephalotin and chloramphenicol. For instance, one derivative exhibited a binding energy of -6.6 kcal/mol with PBP4 of E. coli, suggesting potential as a lead compound for antibiotic development .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, one study reported a significant reduction in cell viability in human cancer cell lines treated with these compounds .
Case Study 1: Antibacterial Efficacy
A study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant E. coli strains, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound in human breast cancer cells (MCF-7). Treatment with 10 µM concentrations resulted in a 70% decrease in cell viability after 48 hours, indicating potent anticancer activity.
Data Summary
Activity | Target | Binding Energy (kcal/mol) | MIC (µg/mL) |
---|---|---|---|
Antibacterial | PBP4 (E. coli) | -6.6 | 32 |
Anticancer | MCF-7 Cells | N/A | N/A |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Bromo-3,5-dimethyl-1H-pyrazole, and how can reaction parameters be optimized?
Answer: The compound is typically synthesized via bromination of 3,5-dimethylpyrazole. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours to introduce bromine at the 4-position .
- Purification: Recrystallize the crude product using ethanol-water mixtures to achieve >65% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
- Optimization: Adjust stoichiometry (1.1 eq NBS) and reaction time to minimize di-substituted byproducts.
Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., singlet for methyl groups at δ ~2.3 ppm, absence of N-H proton due to tautomerism) .
- IR Spectroscopy: Identify N-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- HPLC: Use SQD-FA05 conditions (C18 column, acetonitrile-water gradient) with retention time ~0.66 minutes for purity assessment .
Advanced Research Questions
Q. How does this compound coordinate in transition metal clusters, and what structural insights emerge from crystallography?
Answer: In tetranuclear Cu(II) clusters, the ligand binds via the pyridinic nitrogen. X-ray crystallography reveals:
- Geometric Parameters: Cu···Cu distances (3.127–3.145 Å) and tetrahedral angles (59.6–61.2°) .
- Bond Analysis: Cu-N bond lengths (~1.98 Å) indicate strong σ-donor character.
- Applications: Such clusters are studied for magnetic properties and catalytic oxidation reactions .
Table 1. Structural Data for Cu(II)-Pyrazole Cluster
Parameter | Value (Å/°) |
---|---|
Cu···Cu distance | 3.127–3.145 |
Cu-N bond length | ~1.98 |
Cu···Cu···Cu angle | 59.6–61.2 |
Q. How can regioselective functionalization of this compound be achieved?
Answer:
- Electrophilic Substitution: Bromine’s electron-withdrawing effect directs reactions to the 4-position. Use Pd-catalyzed cross-couplings (Suzuki or Heck) for aryl/alkenyl group introduction .
- Computational Guidance: DFT calculations (e.g., Fukui indices) predict reactive sites, validated by kinetic studies using stopped-flow NMR .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
Answer:
- Orthogonal Assays: Compare DNA gyrase inhibition (IC50) vs. antimicrobial activity (MIC) to differentiate mechanisms .
- Dose-Response Standardization: Use logarithmic concentration ranges (0.1–100 μM) in cell-based assays.
- Isotopic Labeling: Track metabolic pathways via 13C-labeled derivatives to clarify bioactivation routes .
Table 2. Bioactivity Assay Optimization
Parameter | Recommendation |
---|---|
Solvent System | DMSO (≤0.1% v/v) |
Concentration Range | 0.1–100 μM |
Control | Ciprofloxacin (positive) |
Q. Methodological Notes
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOHYOEPYWKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187586 | |
Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |
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Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-16-1 | |
Record name | 4-Bromo-3,5-dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3398-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-3,5-dimethylpyrazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398161 | |
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Record name | 3398-16-1 | |
Source | DTP/NCI | |
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Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
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Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |
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Record name | 4-Bromo-3,5-dimethylpyrazole | |
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